molecular formula C10H13NO2 B11910633 4,6-Dimethoxyindoline

4,6-Dimethoxyindoline

Cat. No.: B11910633
M. Wt: 179.22 g/mol
InChI Key: YGIMZVANDAKRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxyindoline is an organic compound with the molecular formula C10H11NO2 It belongs to the indoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxyindoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,6-dimethoxyaniline with ethyl glyoxylate, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the indoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxyindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of this compound derivatives.

    Substitution: The methoxy groups at positions 4 and 6 make the compound susceptible to electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: this compound-2,3-dione.

    Reduction: Various this compound derivatives.

    Substitution: Halogenated or nitrated this compound compounds.

Scientific Research Applications

4,6-Dimethoxyindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxyindoline involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    4,6-Dimethoxyindole: Similar structure but with different reactivity due to the absence of the indoline ring.

    5,6-Dimethoxyindoline: Similar structure with methoxy groups at different positions, leading to different chemical properties.

    4,6-Dimethoxyindoline-2,3-dione: An oxidized form of this compound with distinct chemical properties.

Uniqueness: this compound is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and potential applications. The presence of the indoline ring also distinguishes it from other similar compounds, providing unique opportunities for its use in various fields of research and industry.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4,6-dimethoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h5-6,11H,3-4H2,1-2H3

InChI Key

YGIMZVANDAKRRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCN2)C(=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.